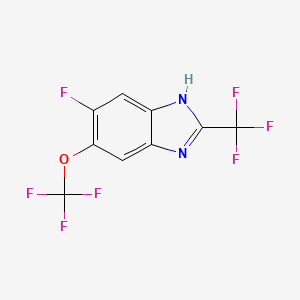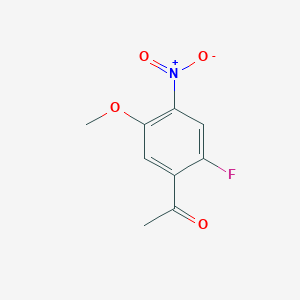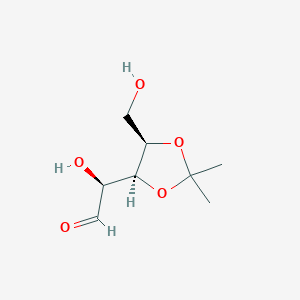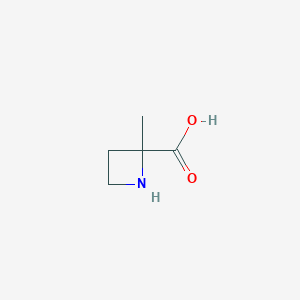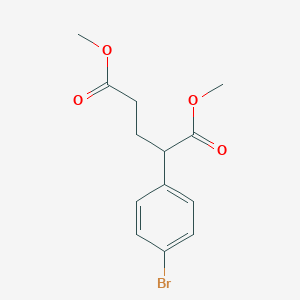
2-Chloro-1-cyclohexyl-2-fluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-cyclohexyl-2-fluoroethanone is an organic compound with the molecular formula C8H12ClFO. It is a halogenated ketone, characterized by the presence of chlorine and fluorine atoms attached to a cyclohexyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclohexyl-2-fluoroethanone typically involves the reaction of cyclohexylmagnesium bromide with 2-chloro-2-fluoroacetyl chloride. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-cyclohexyl-2-fluoroethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 2-azido-1-cyclohexyl-2-fluoroethanone.
Reduction: Formation of 2-chloro-1-cyclohexyl-2-fluoroethanol.
Oxidation: Formation of 2-chloro-1-cyclohexyl-2-fluoroacetic acid.
Applications De Recherche Scientifique
2-Chloro-1-cyclohexyl-2-fluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-cyclohexyl-2-fluoroethanone involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The carbonyl group can undergo nucleophilic addition reactions, while the halogen atoms can participate in substitution reactions. These interactions are facilitated by the electronic and steric properties of the cyclohexyl ring, which influence the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-cyclohexyl-2-bromoethanone
- 2-Chloro-1-cyclohexyl-2-iodoethanone
- 2-Fluoro-1-cyclohexyl-2-chloroethanone
Uniqueness
2-Chloro-1-cyclohexyl-2-fluoroethanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity and make it a valuable intermediate in organic synthesis. The combination of halogens also affects the compound’s physical properties, such as boiling point and solubility, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
54867-84-4 |
|---|---|
Formule moléculaire |
C8H12ClFO |
Poids moléculaire |
178.63 g/mol |
Nom IUPAC |
2-chloro-1-cyclohexyl-2-fluoroethanone |
InChI |
InChI=1S/C8H12ClFO/c9-8(10)7(11)6-4-2-1-3-5-6/h6,8H,1-5H2 |
Clé InChI |
POWRVQCHXXZKDN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)C(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride](/img/structure/B12851049.png)

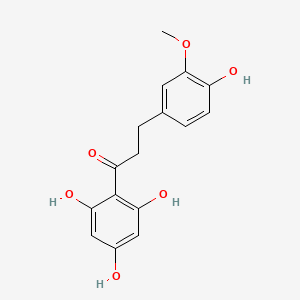

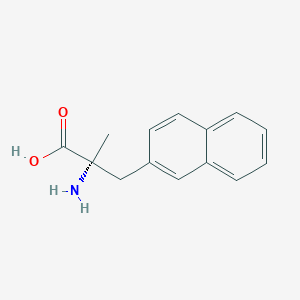
![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid](/img/structure/B12851073.png)
